molecular formula C21H23N3O B2795541 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea CAS No. 852140-78-4

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2795541
CAS No.: 852140-78-4
M. Wt: 333.435
InChI Key: MGAGYEVYRIPXQR-UHFFFAOYSA-N
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Description

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a carbazole moiety and a tolyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Attachment of the Methyl Group: The carbazole derivative is then alkylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Urea Linkage: The final step involves the reaction of the carbazole derivative with an isocyanate derivative of the tolyl group under mild conditions to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity differently compared to its analogs.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-5-4-6-16(11-14)23-21(25)22-13-15-9-10-20-18(12-15)17-7-2-3-8-19(17)24-20/h4-6,9-12,24H,2-3,7-8,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAGYEVYRIPXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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